molecular formula C12H16ClN3O2 B1401488 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1374408-25-9

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1401488
CAS No.: 1374408-25-9
M. Wt: 269.73 g/mol
InChI Key: AUAHSXASSDNKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is a derivative of propan-1-amine, which has been substituted with a methoxyphenyl group and an oxadiazolyl group . The presence of these groups could potentially influence the compound’s physical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propan-1-amine backbone, with a methoxyphenyl group and an oxadiazolyl group attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and oxadiazolyl groups could potentially influence its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Applications

  • Compounds similar to 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride have demonstrated potential in anticancer research. A study explored the synthesis and anticancer evaluation of derivatives against various human cancer cell lines, including breast, lung, prostate, and others, showing good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019) Yakantham, Sreenivasulu, & Raju, 2019.

Antimicrobial Activities

  • Research on 1,2,4-oxadiazole derivatives, like the compound , has also shown promising results in antimicrobial applications. For instance, a study synthesized novel 1,2,4-triazole derivatives, including compounds with similar structures, and found them to possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007) Bektaş et al., 2007.

Nematocidal Activity

  • A series of 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, structurally related to the compound in focus, showed effective nematocidal activities. These compounds were evaluated for their effectiveness against Bursaphelenchus xylophilus, with certain derivatives exhibiting significant nematocidal properties (Liu, Wang, Zhou, & Gan, 2022) Liu, Wang, Zhou, & Gan, 2022.

Energetic Materials

  • Multicyclic oxadiazoles, including 1,2,4-oxadiazoles, have been synthesized and characterized for use as energetic materials. These compounds, due to their structural properties, have been found to have good thermal stability and high density, making them suitable for applications in this field (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017) Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13;/h4-7H,2-3,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAHSXASSDNKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

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